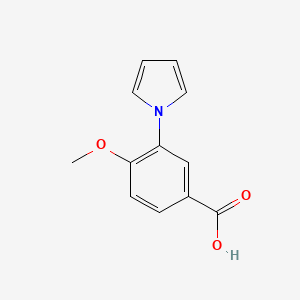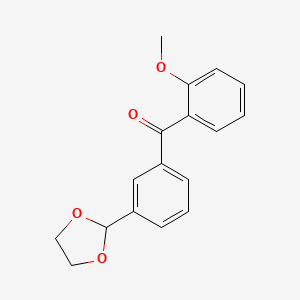
4-Methoxy-3-pyrrol-1-YL-benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-3-pyrrol-1-yl-benzoic acid is an organic compound with the molecular formula C12H11NO3 and a molecular weight of 217.22 g/mol This compound features a methoxy group attached to a benzoic acid moiety, with a pyrrole ring substituent at the meta position relative to the carboxyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-3-pyrrol-1-yl-benzoic acid typically involves the condensation of a methoxy-substituted benzaldehyde with a pyrrole derivative under acidic or basic conditions. One common method includes the use of 4-methoxybenzaldehyde and pyrrole in the presence of a catalyst such as iron(III) chloride, followed by oxidation to form the benzoic acid moiety .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The process would likely include steps for purification, such as recrystallization or chromatography, to ensure the final product meets research-grade standards.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-3-pyrrol-1-yl-benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 4-hydroxy-3-pyrrol-1-yl-benzoic acid.
Reduction: The carboxyl group can be reduced to an aldehyde or alcohol under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: 4-Hydroxy-3-pyrrol-1-yl-benzoic acid.
Reduction: 4-Methoxy-3-pyrrol-1-yl-benzyl alcohol.
Substitution: 4-Amino-3-pyrrol-1-yl-benzoic acid (if an amine is used as the nucleophile).
Applications De Recherche Scientifique
4-Methoxy-3-pyrrol-1-yl-benzoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-pyrrol-1-yl-benzoic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The pyrrole ring system is known to interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity . Further research is needed to elucidate the specific pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Hydroxy-3-pyrrol-1-yl-benzoic acid: Similar structure but with a hydroxyl group instead of a methoxy group.
4-Amino-3-pyrrol-1-yl-benzoic acid: Similar structure but with an amino group instead of a methoxy group.
4-Methoxy-3-pyrrol-1-yl-benzyl alcohol: Similar structure but with a benzyl alcohol group instead of a carboxyl group.
Uniqueness
4-Methoxy-3-pyrrol-1-yl-benzoic acid is unique due to the presence of both a methoxy group and a pyrrole ring, which can confer distinct chemical and biological properties
Propriétés
IUPAC Name |
4-methoxy-3-pyrrol-1-ylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-16-11-5-4-9(12(14)15)8-10(11)13-6-2-3-7-13/h2-8H,1H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMEAHEOVFMRNLP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)O)N2C=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














